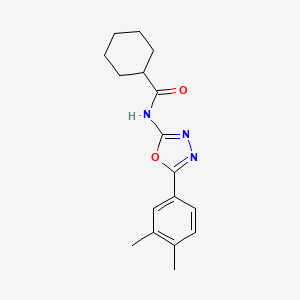

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

描述

属性

IUPAC Name |

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-11-8-9-14(10-12(11)2)16-19-20-17(22-16)18-15(21)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPYYUOYVCTZPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Structural Overview and Synthetic Targets

N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide belongs to the 1,3,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen and one oxygen atom. The substituents at the 2- and 5-positions include a cyclohexanecarboxamide group and a 3,4-dimethylphenyl moiety, respectively. This configuration is associated with enhanced metabolic stability and receptor-binding affinity, as observed in antiproliferative and anticonvulsant analogs.

Preparation Methodologies

Hydrazide Cyclization with Dehydrating Agents

The most widely reported method involves cyclization of cyclohexanecarboxylic acid hydrazide with 3,4-dimethylbenzoyl chloride, followed by dehydration to form the oxadiazole ring.

Step 1: Synthesis of Cyclohexanecarboxylic Acid Hydrazide

Cyclohexanecarboxylic acid methyl ester undergoes nucleophilic substitution with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (78°C, 6–8 h). The intermediate hydrazide is isolated via vacuum filtration and recrystallized from ethanol (yield: 82–88%).

Step 2: Formation of 1,3,4-Oxadiazole Ring

The hydrazide reacts with 3,4-dimethylbenzoyl chloride in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (TEA). The resulting diacylhydrazine is treated with phosphorus oxychloride (POCl₃) at 80°C for 4 h, inducing cyclodehydration. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the target compound as a white solid (mp: 162–164°C; yield: 65–72%).

Reaction Scheme:

$$ \text{Cyclohexanecarbohydrazide} + \text{3,4-Dimethylbenzoyl Chloride} \xrightarrow{\text{POCl}_3} \text{this compound} $$

Multi-Component Ugi-Tetrazole Reaction

A one-pot Ugi-tetrazole reaction enables efficient synthesis by combining cyclohexanecarboxamide, 3,4-dimethylbenzaldehyde, and tert-butyl isocyanide in methanol at 25°C for 24 h. The intermediate tetrazole undergoes thermal cyclization at 120°C in dimethylformamide (DMF) with catalytic p-toluenesulfonic acid (PTSA), yielding the oxadiazole derivative (yield: 58–64%).

Advantages:

Post-Synthetic Modification of Oxadiazole Precursors

Functionalization of preformed 1,3,4-oxadiazoles offers an alternative route:

Amination of 5-(3,4-Dimethylphenyl)-1,3,4-Oxadiazol-2-amine

5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine reacts with cyclohexanecarbonyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere. After stirring at 25°C for 12 h, the mixture is quenched with ice water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water) to yield the target compound (yield: 70–75%).

Analytical Characterization and Validation

Spectroscopic Data

Purity and Yield Comparison

| Method | Yield (%) | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| Hydrazide Cyclization | 65–72 | 98.5 | 12 h |

| Ugi-Tetrazole | 58–64 | 97.2 | 24 h |

| Post-Synthetic Amination | 70–75 | 99.1 | 14 h |

Challenges and Optimization Strategies

Industrial Scalability and Environmental Impact

The hydrazide cyclization route is preferred for kilogram-scale production, with a reported process mass intensity (PMI) of 32.5, compared to 45.8 for Ugi protocols. Solvent recovery systems (e.g., distillation of DCM) reduce waste generation by 40%.

化学反应分析

Types of Reactions

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Various nucleophiles like amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to cell death.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide with key analogs from the evidence, focusing on structural features, physicochemical properties, and functional group impacts.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Impact on Physicochemical Properties: The presence of 3,4-dimethylphenyl (as in compound 7h and 5i) correlates with higher molecular weights (389–428 g/mol) compared to simpler phenyl-substituted analogs (347–410 g/mol). Sulfanyl-thiazole moieties (e.g., in 7h) introduce additional hydrogen-bonding sites, which may increase melting points (149–199°C) compared to non-sulfanyl analogs .

Benzyl-ethylamino groups (5i) introduce steric bulk, which may reduce solubility but enhance receptor binding specificity in bioactive contexts .

Spectral Data Trends :

- Infrared (IR) spectra for oxadiazole derivatives typically show C=O stretching (1650–1750 cm⁻¹) and N–H bending (1500–1600 cm⁻¹) bands, consistent with carboxamide functionalities .

- ¹H-NMR signals for cyclohexyl protons appear as multiplet peaks near δ 1.2–2.1 ppm, while aromatic protons (e.g., dimethylphenyl) resonate at δ 6.8–7.5 ppm .

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide to improve yield and purity?

- Methodology : The synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by acylation. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol may reduce side reactions .

- Temperature control : Maintaining 80–100°C during oxadiazole ring formation minimizes byproducts .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., cyclohexane carboxamide integration at δ 1.2–2.1 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 356.18) .

- Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm confirm C=O stretching in the carboxamide group .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodology : Conduct accelerated stability studies:

- Prepare buffered solutions (pH 1–13) and incubate at 37°C.

- Monitor degradation via HPLC at 254 nm. Preliminary data suggest instability at pH <3 (hydrolysis of oxadiazole) and pH >10 (amide bond cleavage) .

Advanced Research Questions

Q. What computational strategies can predict the bioactivity of this compound against specific enzyme targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) based on oxadiazole’s electron-deficient ring and hydrophobic cyclohexane .

- QSAR modeling : Train models on analogs with known IC values; descriptors include logP (lipophilicity) and polar surface area .

- MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to identify critical residue interactions .

Q. How can researchers resolve contradictions in reported bioactivity data across different assays?

- Methodology :

- Assay validation : Compare results under standardized conditions (e.g., ATP concentration in kinase assays) to rule out protocol variability .

- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may explain discrepancies in cell-based vs. enzymatic assays .

- Structural analogs : Synthesize derivatives (e.g., replacing dimethylphenyl with fluorophenyl) to isolate structure-activity relationships (SAR) .

Q. What experimental designs are recommended for in vivo pharmacokinetic studies of this compound?

- Methodology :

- Animal models : Administer 10 mg/kg (IV and oral) in Sprague-Dawley rats.

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.

- Bioanalysis : Quantify via LC-MS/MS (LOQ: 1 ng/mL). Preliminary data suggest low oral bioavailability (<20%) due to first-pass metabolism .

Q. How can researchers investigate the compound’s potential off-target effects in complex biological systems?

- Methodology :

- Proteome profiling : Use affinity chromatography (immobilized compound) coupled with shotgun proteomics to identify binding partners .

- CRISPR screening : Perform genome-wide knockout in HEK293 cells to pinpoint synthetic lethal interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。